molecular formula C12H16O8 B079581 Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate CAS No. 14495-41-1

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Cat. No. B079581
CAS RN: 14495-41-1
M. Wt: 288.25 g/mol
InChI Key: NXMOMNBIDWYNOP-UHFFFAOYSA-N
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Patent
US07402693B2

Procedure details

The dimethyl fumarate (1224 g, 8.5 mol) and water (4000 ml) were added to a 6-liter flask and irradiated by 365 nm ultraviolet lights at a temperature from 5 to 7° C. for 7 hours. The resultant solid in the flask was vacuum filtered to obtain tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (1224 g, 4.25 mol). According to the NMR spectrum as shown in FIG. 1, dimethyl fumarate was present before the cyclization reaction. It can be observed from FIG. 2 that, after the cyclization reaction, the absorption peak at 6.77 ppm disappeared which means that dimethyl fumarate had been reacted completely. The absorption peak at 3.68 ppm represents the generation of the corresponding cyclobutanetetracarboxylate. FIGS. 1 and 2 prove that the yield of the reaction is almost 100%.
Quantity
1224 g
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5]>O>[CH:2]1([C:1]([O:9][CH3:10])=[O:8])[CH:3]([C:4]([O:6][CH3:7])=[O:5])[CH:2]([C:1]([O:9][CH3:10])=[O:8])[CH:3]1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
1224 g
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
4000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated by 365 nm ultraviolet lights at a temperature from 5 to 7° C. for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(C(C(C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.25 mol
AMOUNT: MASS 1224 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.